Physicochemical Profiling of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol: A Comprehensive Technical Guide
Physicochemical Profiling of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol: A Comprehensive Technical Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In early-stage drug discovery, the transition from a hit compound to a viable lead is dictated by a delicate balance of physicochemical properties. (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol (CAS: 1427023-56-0) is a highly functionalized benzyl alcohol derivative[1]. This whitepaper deconstructs the structural causality behind its physicochemical behavior and provides self-validating, field-proven protocols for characterizing its lipophilicity and aqueous solubility.
Structural Profiling & Electronic Causality
To understand the macroscopic behavior of this compound, we must first analyze the microscopic electronic effects of its three primary functional moieties:
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Trifluoromethyl (-CF 3 ) Group: Positioned ortho to the methanol group, the -CF 3 moiety exerts a powerful inductive electron-withdrawing effect ( σI ). Causally, this pulls electron density away from the aromatic π -system. This not only shields the ring from cytochrome P450-mediated oxidation (enhancing metabolic stability) but also acts as a primary driver for the molecule's high lipophilicity.
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Pyrrolidin-1-yl Group: This cyclic tertiary amine is positioned para to the methanol group. While standard aliphatic amines are highly basic (pKa ~9–10), the nitrogen here is directly conjugated with the phenyl ring (aniline-like). Furthermore, the electron-withdrawing nature of the meta-positioned -CF 3 group drastically lowers the electron density on this nitrogen. Causality: This structural interplay suppresses the pKa of the conjugate acid to approximately 2.0–3.0. Consequently, at a physiological pH of 7.4, the amine remains predominantly unprotonated (neutral), ensuring maximal membrane permeability.
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Hydroxyl (-OH) Group: The benzyl alcohol moiety provides the molecule's sole hydrogen bond donor (HBD). It anchors the molecule for potential target binding while maintaining a low Topological Polar Surface Area (TPSA), which is critical for traversing the Blood-Brain Barrier (BBB).
Quantitative Physicochemical Parameters
The following table summarizes the foundational physicochemical data for the compound, synthesizing structural calculations with established chemical registry data[1].
| Parameter | Value |
| IUPAC Name | (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol |
| CAS Number | 1427023-56-0 |
| Molecular Formula | C 12 H 14 F 3 NO |
| Molecular Weight | 245.24 g/mol |
| Hydrogen Bond Donors (HBD) | 1 |
| Hydrogen Bond Acceptors (HBA) | 2 (N, O) |
| Topological Polar Surface Area | ~23.5 Ų |
| Estimated LogP | 3.0 – 3.5 |
Experimental Methodologies for Physicochemical Characterization
To empirically validate the predicted ADME (Absorption, Distribution, Metabolism, and Excretion) traits of this compound, rigorous experimental protocols are required. Below are the self-validating workflows for determining lipophilicity and solubility.
Thermodynamic Lipophilicity (LogP) via Shake-Flask Method
While computational models (cLogP) are useful, they often fail to accurately account for the complex solvation dynamics of the -CF 3 and amine interplay. The remains the gold standard for establishing true thermodynamic equilibrium[],[3].
Causality of Experimental Design: We utilize LC-MS/MS rather than UV-Vis for quantification. Because the -CF 3 group drives high lipophilicity, the aqueous concentration of the compound will be extremely low. LC-MS/MS provides the sub-nanomolar sensitivity required to prevent the LogP calculation from being artificially truncated by the instrument's limit of detection.
Step-by-Step Protocol:
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Phase Saturation: Vigorously mix equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours at 25°C. Allow phases to separate. Rationale: Pre-saturating the solvents prevents volume shifts during the assay, ensuring concentration calculations remain absolute.
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Solute Addition: Dissolve 1.0 mg of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol in 1.0 mL of the pre-saturated octanol phase.
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Equilibration: Add 1.0 mL of the pre-saturated aqueous buffer to the octanol-solute mixture in a glass vial. Mechanically shake at 25°C for 24 hours, followed by a 12-hour static standing period. Rationale: Slow separation avoids micro-emulsion formation—a common artifact that artificially inflates aqueous concentration readings.
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Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to ensure a crisp phase boundary.
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Quantification & Self-Validation: Extract aliquots from both phases and quantify via LC-MS/MS. Validation Check: Calculate the mass balance ( CoctVoct+CaqVaq=Massinitial ). A recovery rate below 95% indicates non-specific binding to the glass vial, requiring protocol adjustment.
Kinetic Aqueous Solubility via Laser Nephelometry
Thermodynamic solubility assays require large API quantities and long equilibration times. In contrast, mimics the in vivo scenario of an IV bolus or an in vitro DMSO-stock dilution, detecting the exact concentration at which precipitation is induced[4],[5].
Causality of Experimental Design: Highly lipophilic compounds are prone to non-specific binding (NSB) to standard polystyrene plastics. Utilizing a Non-Binding Surface (NBS) microtiter plate ensures that any disappearance of the compound from the solution is strictly due to precipitation rather than adsorption to the well walls, preventing false-positive solubility readings.
Step-by-Step Protocol:
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Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
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Serial Dilution: Create a 12-point, 2-fold serial dilution of the stock in pure DMSO across a 96-well plate.
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Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well NBS microtiter plate. Rationale: Maintaining a final DMSO concentration of ≤ 1% prevents the co-solvent from artificially enhancing the aqueous solubility limit.
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Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking.
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Nephelometric Detection & Self-Validation: Measure forward light scattering using a laser nephelometer. Validation Check: Include a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone) on the same plate to validate the dynamic range of the scattering detector. The kinetic solubility limit is defined as the maximum concentration before a statistically significant increase in light scattering (turbidity) is observed.
Mechanistic Pathway Diagram
The following diagram maps the logical relationship between the compound's structural moieties, their resulting physicochemical properties, and the ultimate ADME implications.
Logical workflow mapping structural moieties to physicochemical properties and ADME.
References
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Inventiva Pharma. "Development of new experimental tools for fast determination of solubility and lipophilicity". Inventiva Pharma Analytical Sciences Group. URL: [Link]
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Encyclopedia.pub. "Methods for Determination of Lipophilicity". Encyclopedia. URL: [Link]
